molecular formula C14H13BrN2O2 B297446 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide

Cat. No.: B297446
M. Wt: 321.17 g/mol
InChI Key: MBYYZGGDDKKWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide, also known as BRD0497, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of indole derivatives and has been synthesized using various methods.

Mechanism of Action

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide exerts its pharmacological effects by inhibiting the activity of bromodomain-containing proteins, specifically the bromodomain and extra-terminal (BET) family of proteins. These proteins bind to acetylated histones and regulate gene expression by recruiting transcriptional co-activators. By inhibiting the BET proteins, this compound disrupts the formation of these transcriptional complexes, leading to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory effects in various in vitro and in vivo models. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human macrophages and monocytes. In addition, this compound has been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis and asthma. Furthermore, this compound has been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide is its specificity for the BET family of proteins, making it a valuable tool for studying the role of these proteins in gene expression and disease pathogenesis. However, one limitation is its potential toxicity, as high concentrations of this compound have been shown to induce cell death in some cell lines. Furthermore, the optimal concentration and duration of treatment may vary depending on the cell type and experimental conditions, making it important to carefully optimize these parameters for each experiment.

Future Directions

There are several future directions for the study of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma, where it has shown promising results in animal models. Another potential application is in cancer therapy, where it has been found to inhibit the growth of cancer cells. Furthermore, the development of more selective and potent BET inhibitors could lead to the discovery of new therapeutic targets for various diseases. Finally, the use of this compound as a tool for studying the role of BET proteins in gene expression and disease pathogenesis could lead to new insights into the molecular mechanisms underlying these processes.

Synthesis Methods

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide has been synthesized using various methods, including the condensation reaction of 5-bromo-3-formylindole with cyclopropylamine and subsequent acetylation of the resulting product. Another method involves the reaction of 5-bromo-3-formylindole with cyclopropylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.

Scientific Research Applications

2-(5-bromo-3-formyl-1H-indol-1-yl)-N-cyclopropylacetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In particular, this compound has been found to inhibit the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. This inhibition leads to the downregulation of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma.

Properties

Molecular Formula

C14H13BrN2O2

Molecular Weight

321.17 g/mol

IUPAC Name

2-(5-bromo-3-formylindol-1-yl)-N-cyclopropylacetamide

InChI

InChI=1S/C14H13BrN2O2/c15-10-1-4-13-12(5-10)9(8-18)6-17(13)7-14(19)16-11-2-3-11/h1,4-6,8,11H,2-3,7H2,(H,16,19)

InChI Key

MBYYZGGDDKKWPL-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Canonical SMILES

C1CC1NC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O

Origin of Product

United States

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